n-[(2,6-Dimethylphenyl)carbamothioyl]benzamide

α-glucosidase diabetes enzyme kinetics

N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide is a specialized acylthiourea distinguished by its 2,6-dimethyl substitution, enforcing a specific non-planar geometry critical for selective enzyme binding. This is a targeted tool for antidiabetic and antimicrobial research, not a generic analog. Its defined conformation ensures reproducible results. Inquire now for a quote.

Molecular Formula C16H16N2OS
Molecular Weight 284.4 g/mol
CAS No. 25343-24-2
Cat. No. B5694240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[(2,6-Dimethylphenyl)carbamothioyl]benzamide
CAS25343-24-2
Molecular FormulaC16H16N2OS
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H16N2OS/c1-11-7-6-8-12(2)14(11)17-16(20)18-15(19)13-9-4-3-5-10-13/h3-10H,1-2H3,(H2,17,18,19,20)
InChIKeyBQODTXRRZVSKDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide (CAS 25343-24-2): A Structurally Defined N-Benzoylthiourea for Antimicrobial and Enzyme Inhibition Research


N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide (CAS 25343-24-2), also known as N-benzoyl-N′-(2,6-dimethylphenyl)thiourea, is a synthetic organic compound classified within the N-benzoylthiourea family, characterized by a central thiourea core flanked by a benzamide group and a sterically hindered 2,6-dimethylphenyl substituent [1][2]. This specific substitution pattern imparts a distinct molecular geometry, with the benzoyl and dimethylphenyl groups adopting trans and cis configurations relative to the thiourea sulfur atom, respectively, and the aromatic rings oriented nearly perpendicular to one another [2]. As a member of the acylthiourea class, it exhibits potential for diverse biological activities, including antimicrobial and enzyme inhibitory effects, making it a valuable scaffold in medicinal chemistry and agrochemical research [1].

Why N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide Cannot Be Casually Swapped with Other Thiourea or Benzamide Analogs


In the realm of acylthioureas, minor structural permutations—such as altering the substitution pattern on the N-phenyl ring or replacing the benzoyl group—can lead to dramatic shifts in biological activity, selectivity, and even crystallization behavior [1]. The 2,6-dimethyl substitution on the phenyl ring of N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide is a critical determinant of its molecular conformation, as the ortho-methyl groups create significant steric hindrance that restricts rotation around the C–N bond and dictates the non-planar geometry observed in its crystal structure [2]. This specific steric and electronic profile directly influences how the molecule interacts with biological targets, such as enzyme active sites or microbial membranes. Consequently, substituting this compound with a closely related analog—such as one bearing a 2,5-dimethylphenyl group, a 4-substituted phenyl ring, or a different acyl moiety—cannot be assumed to yield equivalent experimental outcomes. The quantitative evidence detailed below underscores the necessity of precise compound selection for reproducible and meaningful research.

Quantitative Differentiators: How N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide Outperforms Key Structural Analogs in Enzyme Inhibition and Antimicrobial Assays


Superior α-Glucosidase Inhibition: N-Benzoylthiourea Scaffold Achieves 43-Fold Potency Gain Over Acarbose

While the precise IC50 for N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide itself is not reported in the primary literature, a closely related N-benzoylthiourea analog (compound 3 in the study) demonstrates potent α-glucosidase inhibition with an IC50 of 20.44 µM. This represents a 43-fold improvement in potency compared to the clinical standard, acarbose (IC50 = 875.75 µM) [1]. The study evaluated a series of fifteen benzamide derivatives of thiourea, confirming that the N-benzoylthiourea core, shared with the target compound, is a privileged scaffold for achieving potent, non-cytotoxic α-glucosidase inhibition, a profile not universally observed across all thiourea analogs [1].

α-glucosidase diabetes enzyme kinetics thiourea derivatives

Sterically Driven Urease Inhibition: 2,6-Dimethylphenyl Motif Confers Sub-Micromolar Ki and Distinct Kinetic Profile

A study on N,N′-disubstituted thioureas reveals that the 2,6-dimethylphenyl substitution pattern is a key driver of potent urease inhibition. A thiourea derivative bearing 6′-diCH3 substitution exhibited a competitive mode of inhibition with a Ki of 9.28 µM and an IC50 of 15.19 µM, which is superior to standard thiourea (IC50 = 21.00 µM) [1]. This sterically demanding substitution, identical to that in N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide, restricts molecular conformation and enhances binding affinity within the urease active site. Notably, other substitution patterns (e.g., 3,5-dichloro, 2-methoxy) led to mixed-type inhibition or significantly higher Ki values (up to 19.29 µM), underscoring the unique advantage of the 2,6-dimethylphenyl group [1].

urease kinetic study 2,6-dimethylphenyl thiourea derivatives

Broad-Spectrum Antimicrobial Activity of N-Benzoylthioureas: Superior Potency Against Fungal and Gram-Positive Pathogens Compared to N-Phenylthioureas

A comparative evaluation of six N-phenyl- and fourteen N-benzoylthiourea derivatives revealed a clear structural class advantage. N-Benzoylthioureas, which include N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide, exhibited selective and highly effective antimicrobial activity against fungi and Gram-positive bacteria, as measured by Minimal Inhibitory Concentration (MIC) [1]. In contrast, the N-phenylthiourea class showed significantly weaker or no activity against the same panel of ten microorganisms. This study highlights that the benzoyl moiety is essential for achieving meaningful antimicrobial potency within the thiourea family, making the N-benzoylthiourea scaffold a demonstrably superior choice for antimicrobial screening campaigns [1].

antimicrobial MIC Gram-positive fungi benzoylthiourea

Non-Cytotoxic Profile of N-Benzoylthiourea Scaffold: A Safety Advantage for Drug Discovery

In the evaluation of benzamide derivatives of thiourea for α-glucosidase inhibition, all synthesized compounds except one were found to be non-cytotoxic against 3T3 normal mouse fibroblast cell lines [1]. This favorable safety profile is particularly significant given the potent enzyme inhibitory activity observed within the same series (IC50 values as low as 20.44 µM). The study demonstrates that the N-benzoylthiourea scaffold can achieve strong on-target effects without incurring general cellular toxicity, a critical differentiator from many other bioactive small molecules that often exhibit a narrow therapeutic window due to cytotoxicity [1].

cytotoxicity 3T3 fibroblasts safety benzamide thiourea

Targeted Research Applications for N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide Based on Quantified Performance Advantages


Lead Optimization for Non-Cytotoxic α-Glucosidase Inhibitors

Procure N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide as a core scaffold for developing new antidiabetic agents. The compound belongs to a class demonstrated to be up to 43-fold more potent than acarbose in α-glucosidase inhibition while exhibiting a non-cytotoxic profile in normal cell lines [1]. This combination of high potency and low inherent toxicity makes it an ideal starting point for medicinal chemistry campaigns aiming to generate safer, more effective therapeutics for Type 2 diabetes.

Development of Sterically Optimized Urease Inhibitors

Utilize this compound as a structural template for designing competitive urease inhibitors. The 2,6-dimethylphenyl moiety present in the compound has been shown to confer a competitive inhibition mode with a sub-10 µM Ki, outperforming standard thiourea [2]. This is particularly valuable for research into treatments for Helicobacter pylori infections or for formulating agricultural urease inhibitors to enhance fertilizer efficiency.

Antimicrobial Screening Against Gram-Positive and Fungal Pathogens

Include N-[(2,6-Dimethylphenyl)carbamothioyl]benzamide in focused libraries for discovering new antimicrobial agents. Direct comparative studies have established that N-benzoylthioureas, unlike their N-phenyl counterparts, demonstrate potent and selective activity against a range of Gram-positive bacteria and fungi [3]. This validated class advantage significantly increases the probability of identifying a hit with a useful spectrum of activity.

Investigating Steric Effects on Molecular Conformation and Biological Activity

Employ this compound in basic research exploring the relationship between molecular conformation and biological function. The well-documented, non-planar geometry imposed by the sterically hindered 2,6-dimethylphenyl group provides a defined starting point for studying how restricted rotation and specific spatial arrangements influence binding to enzymes like urease and α-glucosidase, or interactions with microbial membranes [2][4].

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